molecular formula C8H8FNO4S B1420122 Methyl 2-fluoro-5-sulfamoylbenzoate CAS No. 1099052-48-8

Methyl 2-fluoro-5-sulfamoylbenzoate

Cat. No.: B1420122
CAS No.: 1099052-48-8
M. Wt: 233.22 g/mol
InChI Key: WNDPEZPNAUBWAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-sulfamoylbenzoate typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the reduction of the nitro group to an amine, which is then sulfonated to form the sulfamoyl group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-sulfamoylbenzoate can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The sulfamoyl group can be reduced to an amine under strong reducing conditions.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-fluoro-5-sulfamoylbenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfamoyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-fluoro-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDPEZPNAUBWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099052-48-8
Record name methyl 2-fluoro-5-sulfamoylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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